molecular formula C21H32O B14618773 3,17-Dimethylandrosta-3,5-dien-17-ol CAS No. 60397-49-1

3,17-Dimethylandrosta-3,5-dien-17-ol

Katalognummer: B14618773
CAS-Nummer: 60397-49-1
Molekulargewicht: 300.5 g/mol
InChI-Schlüssel: LUFNYAAJWNEPOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,17-Dimethylandrosta-3,5-dien-17-ol is a synthetic steroidal compound It is part of the androstane family, characterized by its specific molecular structure which includes multiple rings and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dimethylandrosta-3,5-dien-17-ol typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to the steroid backbone.

    Cyclization: Formation of the characteristic ring structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,17-Dimethylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,17-Dimethylandrosta-3,5-dien-17-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Wirkmechanismus

The mechanism of action of 3,17-Dimethylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can bind to androgen or estrogen receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Androstenedione: An endogenous weak androgen steroid hormone.

    3-Methyl-19-methyleneandrosta-3,5-dien-17β-ol: A synthetic steroidal estrogen and selective agonist of the ERβ.

    3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate: A steroid ester with similar structural features.

Uniqueness

3,17-Dimethylandrosta-3,5-dien-17-ol is unique due to its specific methylation pattern and hydroxyl group placement, which confer distinct chemical and biological properties. Its ability to selectively interact with hormone receptors makes it a valuable compound for research and therapeutic applications.

Eigenschaften

CAS-Nummer

60397-49-1

Molekularformel

C21H32O

Molekulargewicht

300.5 g/mol

IUPAC-Name

3,10,13,17-tetramethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H32O/c1-14-7-10-19(2)15(13-14)5-6-16-17(19)8-11-20(3)18(16)9-12-21(20,4)22/h5,13,16-18,22H,6-12H2,1-4H3

InChI-Schlüssel

LUFNYAAJWNEPOT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.